3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride
CAS No.: 1156719-22-0
Cat. No.: VC3351852
Molecular Formula: C10H9ClF4O3S
Molecular Weight: 320.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156719-22-0 |
|---|---|
| Molecular Formula | C10H9ClF4O3S |
| Molecular Weight | 320.69 g/mol |
| IUPAC Name | 3-(2,2,3,3-tetrafluoropropoxymethyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C10H9ClF4O3S/c11-19(16,17)8-3-1-2-7(4-8)5-18-6-10(14,15)9(12)13/h1-4,9H,5-6H2 |
| Standard InChI Key | ZQUHKCPCZCQTAB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)COCC(C(F)F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)Cl)COCC(C(F)F)(F)F |
Introduction
Synthesis Methods
General Approaches to Synthesizing Benzene Sulfonyl Chlorides
The synthesis of benzene sulfonyl chlorides typically involves a two-step process: sulfonation of the aromatic ring followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. Based on industrial methods for producing benzenesulfonyl chloride, a continuous synthesis approach could potentially be adapted for fluorinated derivatives.
A recent patent describes a continuous synthesis method for benzenesulfonyl chloride using sulfur trioxide as the sulfonating agent and chlorosulfonic acid as the chlorinating agent . The process employs microreactor technology to optimize reaction conditions and minimize side product formation. The patent outlines a two-stage process:
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Sulfonation: Benzene reacts with sulfur trioxide in the presence of inhibitors to form benzenesulfonic acid.
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Chlorination: The benzenesulfonic acid undergoes chlorination with chlorosulfonic acid to yield benzenesulfonyl chloride.
This continuous process operates under controlled temperature conditions (-5 to 35°C for sulfonation and 10 to 60°C for chlorination) with reaction times of 0.01-15 minutes in each microreactor . The patent also describes the use of specific inhibitors to minimize undesired side reactions:
| Inhibitor Type | Example | Function | Molar Ratio to Benzene |
|---|---|---|---|
| Organic Alkali | Not specified | Polysulfonate inhibitor | 0.02 ± 0.002 |
| Low Carbon Chain Fatty Acid | Not specified | Sulfone substance inhibitor | 0.02 ± 0.002 |
Physical and Chemical Properties
Chemical Reactivity
The reactivity of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride would be dominated by the sulfonyl chloride functional group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions. Key reactivity patterns would likely include:
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Reactions with Nucleophiles: Rapid reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
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Hydrolysis Sensitivity: Susceptibility to hydrolysis in the presence of water, forming the corresponding sulfonic acid. This reactivity necessitates handling under anhydrous conditions, similar to other sulfonyl chlorides that require storage under inert atmosphere at low temperatures .
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Coupling Reactions: Utility in various coupling reactions, particularly in the formation of sulfonamide linkages that are important in pharmaceutical synthesis.
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Influence of Fluorinated Substituent: The tetrafluoropropoxy substituent would likely influence reactivity through electronic effects (inductive withdrawal) and potentially through steric hindrance, particularly in reactions involving approach to the benzene ring.
Applications
Advantages of Fluorinated Sulfonyl Chlorides
Fluorinated sulfonyl chlorides offer several advantages compared to their non-fluorinated counterparts:
| Property | Advantage | Potential Application Impact |
|---|---|---|
| Lipophilicity | Enhanced membrane permeability | Improved bioavailability in pharmaceutical applications |
| Metabolic Stability | Resistance to oxidative metabolism | Extended half-life in biological systems |
| Bond Strength | Stronger C-F bonds compared to C-H | Enhanced chemical and thermal stability |
| Electronic Effects | Electron-withdrawing influence | Altered reactivity patterns and binding properties |
| Bioorthogonality | Unique reactivity profiles | Selective chemical transformations in complex systems |
Research Status and Future Directions
Current Research Gaps
The limited available literature on 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride highlights several research gaps:
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Synthetic Methodology: Development of efficient, scalable, and regioselective methods for synthesizing this compound remains an important area for investigation. The continuous synthesis approaches described for simpler sulfonyl chlorides could potentially be adapted for this more complex derivative.
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Comprehensive Characterization: Detailed spectroscopic and physical property characterization would provide valuable reference data for researchers working with this compound.
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Reactivity Studies: Systematic investigation of reactivity patterns, particularly regarding the influence of the fluorinated substituent on the electrophilicity of the sulfonyl chloride group.
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Structure-Activity Relationships: Studies comparing this compound with structurally related derivatives to establish structure-activity relationships in various applications.
Future Research Opportunities
Several promising research directions could advance understanding and applications of this compound:
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Green Chemistry Approaches: Development of environmentally benign synthesis methods, potentially adapting the microreactor technology described for benzenesulfonyl chloride to minimize waste and improve efficiency.
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Medicinal Chemistry Applications: Exploration of the compound and its derivatives as building blocks for drug discovery, particularly in developing compounds with improved metabolic profiles.
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Material Science Applications: Investigation of the compound in the development of fluorinated polymers and materials with specialized properties such as water/oil repellency, chemical resistance, and thermal stability.
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Catalytic Transformations: Exploration of catalytic methods for transforming the sulfonyl chloride functional group into other useful moieties while preserving the fluorinated substituent.
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